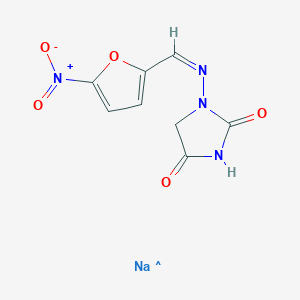
3-Hydrazinylpropane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinylpropane-1-thiol is an organic compound with the molecular formula C3H10N2S It is characterized by the presence of both hydrazine and thiol functional groups, making it a versatile compound in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylpropane-1-thiol typically involves the reaction of 3-chloropropanethiol with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{SH} + \text{NH}_2\text{NH}_2 \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{NHNH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine or thiol groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Hydrazinylpropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, due to its reactive functional groups.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Hydrazinylpropane-1-thiol involves its reactive hydrazine and thiol groups. These groups can interact with various molecular targets, such as enzymes and proteins, through covalent bonding or redox reactions. The compound can inhibit enzyme activity by forming stable adducts with active site residues, thereby blocking substrate access.
類似化合物との比較
3-Mercaptopropionic acid: Contains a thiol group but lacks the hydrazine functionality.
Hydrazine: Contains the hydrazine group but lacks the thiol functionality.
Cysteamine: Contains both amine and thiol groups but differs in structure.
Uniqueness: 3-Hydrazinylpropane-1-thiol is unique due to the presence of both hydrazine and thiol groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C3H10N2S |
|---|---|
分子量 |
106.19 g/mol |
IUPAC名 |
3-hydrazinylpropane-1-thiol |
InChI |
InChI=1S/C3H10N2S/c4-5-2-1-3-6/h5-6H,1-4H2 |
InChIキー |
DAFSKBWCKWEZGY-UHFFFAOYSA-N |
正規SMILES |
C(CNN)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


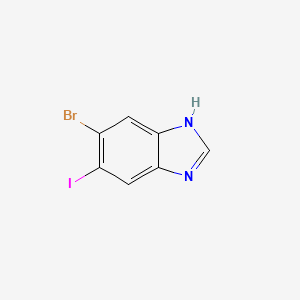
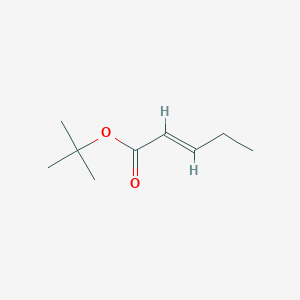
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
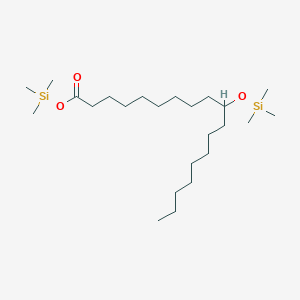

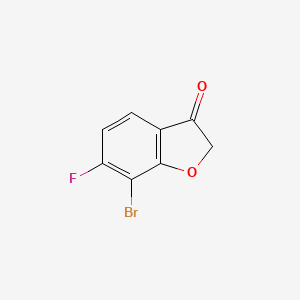
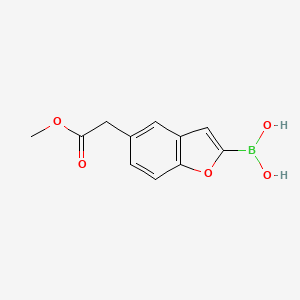
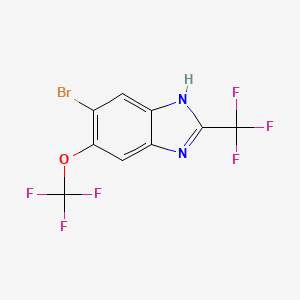
![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)

![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
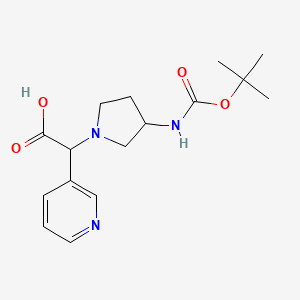
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B12836754.png)
